molecular formula C4H7N3O2S B034921 1-Methylimidazole-4-sulfonamide CAS No. 111124-90-4

1-Methylimidazole-4-sulfonamide

Cat. No. B034921
M. Wt: 161.19 g/mol
InChI Key: QBJSSOBNVYDCDQ-UHFFFAOYSA-N
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Description

1-Methylimidazole-4-sulfonamide is a compound with the molecular formula C4H7N3O2S and a molecular weight of 161.18 . It is a product used for proteomics research .


Molecular Structure Analysis

The molecular structure of 1-Methylimidazole-4-sulfonamide consists of an imidazole ring substituted at position 1 with a methyl group and at position 4 with a sulfonamide group .


Physical And Chemical Properties Analysis

1-Methylimidazole-4-sulfonamide has a molecular weight of 161.18 . The melting point is reported to be 222 °C .

Scientific Research Applications

Nanozyme Fabrication and Phenol Detection

  • Scientific Field: Environmental Chemistry .
  • Application Summary: 1-Methylimidazole is used in the fabrication of a copper-based nanozyme (Cu-MIM) with enhanced laccase-like activity. This nanozyme is used for the fast degradation and sensitive detection of phenol compounds .
  • Methods of Application: The nanozyme is synthesized through the self-assembly of copper ions with various imidazole derivatives . The as-synthesized nanozyme has a high yield and activity among the prepared nanozymes .
  • Results: The Km of the Cu-MIM nanozyme to phenol is much lower, and the vmax is 6.8 times higher compared to laccase . The nanozyme maintains excellent stability in a variety of harsh environments .

Synthesis of Zeolitic Imidazolate Frameworks (ZIFs)

  • Scientific Field: Material Science .
  • Application Summary: 1-Methylimidazole acts as a modulator for the synthesis of the zeolitic imidazolate framework ZIF-4 .
  • Methods of Application: The compound affects the particle size, size distribution, morphology, and surface defects of the resultant product .
  • Results: This modulation has a strong impact on the polyamorphic phase transition, recrystallization, melting, and glass formation in ZIF-4 .

Photocatalytic Degradation of Remdesivir

  • Scientific Field: Pharmaceutical Chemistry .
  • Application Summary: 1-Methylimidazole is used in the synthesis of a copper-based nanocomplex that is used for the photocatalytic degradation of remdesivir under sunlight irradiation .
  • Methods of Application: The nanocomplex is synthesized under ultrasonic irradiation .
  • Results: The photocatalytic performance of the nanocomplex for the degradation of remdesivir was investigated .

Ionic Liquid Precursor

  • Scientific Field: Green Chemistry .
  • Application Summary: 1-Methylimidazole is used as a precursor for the synthesis of ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate .
  • Methods of Application: The compound is used in the synthesis of ionic liquids, which are salts that remain liquid at room temperature .
  • Results: These ionic liquids have various applications, including as solvents for green chemistry .

Synthesis of Pyrrole-Imidazole Polyamides

  • Scientific Field: Biochemistry .
  • Application Summary: 1-Methylimidazole is used as a precursor for the synthesis of the methylimidazole monomer of pyrrole-imidazole polyamides .
  • Methods of Application: The compound is used in the synthesis of pyrrole-imidazole polyamides, which are minor groove-binding synthetic molecules .
  • Results: These polyamides can be used to modulate gene expression .

Organic Catalyst for Cyclodimerization

  • Scientific Field: Organic Chemistry .
  • Application Summary: 1-Methylimidazole acts as an organic catalyst for the cyclodimerization of acylethynylpyrroles .
  • Methods of Application: The compound is used in the presence of solid Al2O3 media .
  • Results: The process results in the formation of bis(acylmethylidene)dipyrrolo[1,2-a:1′,2′-d]pyrazines .

Removal of Acid in Diethoxyphenylphosphine Production

  • Scientific Field: Industrial Chemistry .
  • Application Summary: 1-Methylimidazole is actively involved in removing acid during the production of diethoxyphenylphosphine .
  • Methods of Application: The compound is used in the production process of diethoxyphenylphosphine .
  • Results: The use of 1-Methylimidazole helps in the efficient production of diethoxyphenylphosphine .

Mimic of Imidazole-based Biomolecules

  • Scientific Field: Biochemistry .
  • Application Summary: In the research laboratory, 1-methylimidazole and related derivatives have been used as mimic aspects of diverse imidazole-based biomolecules .
  • Methods of Application: The compound is used in various biochemical researches to mimic the behavior of imidazole-based biomolecules .
  • Results: This mimicry helps in understanding the behavior and function of these biomolecules .

Synthesis of Imidazolium-based Ionic Liquids

  • Scientific Field: Green Chemistry .
  • Application Summary: 1-Methylimidazole is used as a precursor for the synthesis of imidazolium-based ionic liquids .
  • Methods of Application: The compound is used in the synthesis of ionic liquids, which are salts that remain liquid at room temperature .
  • Results: These ionic liquids have various applications, including as solvents for green chemistry .

Safety And Hazards

While specific safety data for 1-Methylimidazole-4-sulfonamide is not available, related compounds such as 1-Methylimidazole are considered hazardous. They are classified as combustible liquids and can be harmful if swallowed or in contact with skin. They can cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

There is potential for the development of nanozymes with enhanced laccase-like activity using imidazole derivatives. For instance, a nanozyme synthesized using 1-methylimidazole as the ligand showed enhanced yield and activity. Such nanozymes could have important applications in environmental protection, pollutant detection, and other fields .

properties

IUPAC Name

1-methylimidazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O2S/c1-7-2-4(6-3-7)10(5,8)9/h2-3H,1H3,(H2,5,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJSSOBNVYDCDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371677
Record name 1-methylimidazole-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylimidazole-4-sulfonamide

CAS RN

111124-90-4
Record name 1-methylimidazole-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-imidazole-4-sulfonamide
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